molecular formula C13H16ClN3O B2749646 3-(3-Methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride CAS No. 933060-39-0

3-(3-Methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride

Cat. No. B2749646
CAS RN: 933060-39-0
M. Wt: 265.74
InChI Key: AKNVRTJALCQFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride (3-MPH-5-POH) is a synthetic compound that is used in a variety of scientific research applications. It is an important tool for scientists to study the biochemical and physiological effects of certain compounds on biological systems. 3-MPH-5-POH is a colorless, crystalline solid that is soluble in water and has a molecular weight of 311.9 g/mol. It has a melting point of 138-140°C and a boiling point of 306.3°C.

Scientific Research Applications

Anticancer Potential

The structure-activity relationship (SAR) of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds similar to the specified chemical, has been explored for apoptosis induction and potential anticancer activity. These compounds have shown activity against breast and colorectal cancer cell lines, with the molecular target identified as TIP47, an IGF II receptor binding protein, highlighting their potential as anticancer agents (Zhang et al., 2005).

Antimicrobial and Antifungal Activities

1,3,4-Oxadiazole derivatives have garnered attention for their antimicrobial, antifungal, and antitubercular properties. New compounds within this class have demonstrated potential antibacterial and antifungal activities, suggesting their utility in combating infectious diseases (Voskienė et al., 2012).

Material Science Applications

In the realm of materials science, 1,3,4-oxadiazole rings incorporated into polyamide and poly(amide-imide) structures exhibit high thermal stability and fluorescence in the blue region, indicating their potential use in optoelectronic devices (Hamciuc et al., 2015).

Corrosion Inhibition

The inhibitive properties of 1,3,4-oxadiazole derivatives on metal corrosion in simulated environments have been studied, showing that these compounds can effectively prevent corrosion and scaling, beneficial for industrial applications (Rochdi et al., 2014).

properties

IUPAC Name

3-(3-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-9-4-2-5-10(8-9)12-15-13(17-16-12)11-6-3-7-14-11;/h2,4-5,8,11,14H,3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNVRTJALCQFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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